molecular formula C17H22N2O4 B6903438 N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide

Cat. No.: B6903438
M. Wt: 318.4 g/mol
InChI Key: PEONCWWBYQIPDT-UHFFFAOYSA-N
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Description

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules, and a cyclohexyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c18-15(20)9-13(11-5-2-1-3-6-11)19-17(21)12-7-4-8-14-16(12)23-10-22-14/h4,7-8,11,13H,1-3,5-6,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEONCWWBYQIPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)N)NC(=O)C2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound.

    Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the intermediate with an amine, such as 3-amino-1-cyclohexyl-3-oxopropylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or benzodioxole ring positions, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or sulfonylated derivatives.

Scientific Research Applications

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The benzodioxole ring and cyclohexyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-1-cyclohexyl-3-oxopropyl)-2-hydroxy-5-methylbenzamide
  • N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-(4-piperidinyl)butanamide

Uniqueness

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-4-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required, such as in drug design and material science.

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